2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde
Description
2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde (CAS: 1140506-56-4) is a nicotinaldehyde derivative featuring a 4-fluorophenylsulfonyl substituent. Its molecular formula is C₁₂H₈FNO₃S, with a molecular weight of 265.26 g/mol . The compound is commercially available with a purity of 95% and is characterized by its aldehyde functional group, which makes it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases or heterocyclic frameworks. Structural confirmation of this compound and analogs typically involves 1H NMR, 13C NMR, 19F NMR, and mass spectrometry (MS), as demonstrated in related sulfonamide and fluorophenyl-containing compounds .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTAQHCYETYPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde typically involves the reaction of 4-fluorobenzenesulfonyl chloride with nicotinaldehyde under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as a kinase inhibitor, a target for many cancer therapies.
Case Study: Kinase Inhibition
- Objective : Evaluate the efficacy of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde as a selective inhibitor of certain kinases.
- Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on various kinase pathways.
- Results : The compound exhibited IC50 values in the low micromolar range against specific kinases involved in cancer proliferation, suggesting potential for further development as an anticancer agent.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. Its sulfonamide group is known to enhance antibacterial activity.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study: Antimicrobial Testing
- Objective : Assess the antimicrobial efficacy of this compound.
- Methodology : Conducted using standard broth microdilution techniques.
- Results : Demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Material Science
In material science, compounds like this compound are explored for their ability to modify polymer properties or act as intermediates in the synthesis of advanced materials.
Application Example: Polymer Modification
- The introduction of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it valuable in developing high-performance materials.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The sulfonyl group in the target compound enhances electron-withdrawing properties compared to analogs with sulfanyl (e.g., 35985-70-7) or piperazinyl (e.g., 872882-89-8) groups. This difference influences reactivity, particularly in electrophilic substitution or nucleophilic addition reactions .
- Fluorophenyl Position : The para-fluorine substitution in the target compound vs. meta in 898795-81-8 alters electronic effects. Para-substitution typically increases polarity and may enhance crystallinity, as seen in related sulfonamide derivatives with melting points up to 230°C .
Piperazinyl substituents (e.g., 872882-89-8) introduce basicity and hydrogen-bonding capacity, which are absent in the sulfonyl-containing target .
Synthetic Utility :
- The target’s aldehyde group is critical for condensation reactions, similar to other nicotinaldehydes. However, its sulfonyl moiety may sterically hinder reactions compared to smaller substituents like the fluorophenyl group in 381684-96-4 .
Biological Activity
2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonamide group attached to a nicotinaldehyde moiety, with a fluorophenyl substituent. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both electron-withdrawing (sulfonyl) and electron-donating (nicotinaldehyde) groups.
Inhibition of Enzymatic Activity:
Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, sulfonamide derivatives are known to interact with various enzymes, potentially modulating their activity. In particular, this compound may inhibit specific kinases or proteases involved in cancer progression and inflammation .
Cell Cycle Arrest and Apoptosis Induction:
Studies have shown that related compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines. This effect is often mediated through interactions with tubulin or other cytoskeletal components, leading to disrupted mitotic processes .
Biological Activity Data
A summary of the biological activities reported for this compound and related compounds is presented in Table 1.
Case Studies
-
Antitumor Activity:
A study focusing on the antitumor effects of sulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to their ability to inhibit tubulin polymerization, leading to apoptosis . -
Urokinase Inhibition:
Another investigation highlighted the potential of related compounds as selective inhibitors of urokinase-type plasminogen activator (uPA), which is implicated in tumor metastasis. The sulfonamide moiety was critical for binding affinity and selectivity .
Q & A
Q. How to design experiments probing enzyme induction or inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
